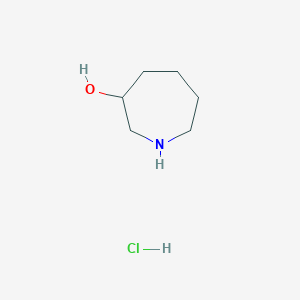

Azepan-3-ol hydrochloride

CAS No.: 1951441-20-5

Cat. No.: VC4626772

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951441-20-5 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 |

| IUPAC Name | azepan-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H |

| Standard InChI Key | UDCSEKAGGOQECK-UHFFFAOYSA-N |

| SMILES | C1CCNCC(C1)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Azepan-3-ol hydrochloride consists of a saturated azepane ring (C₆H₁₁NO) protonated at the nitrogen atom, with a hydroxyl group at the 3-position and a chloride counterion. The stereochemistry of the hydroxyl group (S-configuration in some derivatives) influences its interactions with biological targets . Key structural identifiers include:

Physicochemical Profile

The hydrochloride salt enhances aqueous solubility, critical for biological applications. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 151.63 g/mol | |

| Melting Point | Not reported | |

| Solubility | High in polar solvents | |

| LogP (Partition Coefficient) | ~0.45 (predicted) |

Synthesis and Industrial Production

Synthetic Routes

Azepan-3-ol hydrochloride is synthesized via two primary methods:

-

Reduction of Azepan-3-one:

Azepan-3-one is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield azepan-3-ol, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.This method achieves yields >85% under optimized conditions .

-

Catalytic Hydrogenation:

Industrial-scale production employs catalytic hydrogenation of azepan-3-one using palladium or platinum catalysts, followed by acidification. This method offers scalability and efficiency.

Biological Activity and Mechanisms

Antimicrobial Properties

Azepan-3-ol derivatives exhibit potent activity against drug-resistant pathogens:

| Derivative | Target Pathogen | MIC (µM) | Source |

|---|---|---|---|

| Azepanobetulin | Methicillin-resistant S. aureus (MRSA) | 0.15 | |

| Azepano-glycyrrhetol | Mycobacterium tuberculosis | 2.0 | |

| Azepan-3-yl chloride | Herpes Simplex Virus (HSV) | 1.3 |

Mechanistically, these compounds inhibit bacterial enzymes (e.g., Rv3378c in M. tuberculosis) and disrupt viral replication cycles .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s stereochemical purity makes it valuable for synthesizing enantiomerically pure drugs. For example, it serves as an intermediate in:

-

Antimalarials: Azepanylcarbazole derivatives show long-acting efficacy against Plasmodium falciparum (EC₅₀ = 2.4 nM) .

-

Antivirals: Modifications at the 3-position enhance activity against DNA viruses like HSV .

Industrial Applications

Azepan-3-ol hydrochloride is used in:

-

Agrochemicals: As a precursor for herbicides and fungicides.

-

Polymer Chemistry: To modify resin solubility and stability.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| Azepan-4-ol hydrochloride | Hydroxyl at 4-position | Lower antimicrobial potency |

| Azepane | No hydroxyl group | Limited bioactivity |

| Azepan-3-one | Ketone at 3-position | Intermediate in synthesis |

The 3-hydroxyl group in Azepan-3-ol hydrochloride enhances hydrogen bonding, improving target binding compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume